1-Acetylnaphthalene-d3

Isotope Dilution Mass Spectrometry Quantitative Analysis LC-MS/MS

1-Acetylnaphthalene-d3 is a stable isotope-labeled derivative of 1-acetylnaphthalene, classified as a deuterated aromatic ketone. The compound is characterized by the specific substitution of three hydrogen atoms with deuterium atoms within the acetyl functional group, resulting in the molecular formula C₁₂H₇D₃O and a molecular weight of 173.23 g/mol.

Molecular Formula C12H10O
Molecular Weight 173.22 g/mol
Cat. No. B12389924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylnaphthalene-d3
Molecular FormulaC12H10O
Molecular Weight173.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3/i1D3
InChIKeyQQLIGMASAVJVON-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylnaphthalene-d3 (CAS 95046-87-0): Deuterated Internal Standard and Tracer for Quantitative Mass Spectrometry and Mechanistic Studies


1-Acetylnaphthalene-d3 is a stable isotope-labeled derivative of 1-acetylnaphthalene, classified as a deuterated aromatic ketone. The compound is characterized by the specific substitution of three hydrogen atoms with deuterium atoms within the acetyl functional group, resulting in the molecular formula C₁₂H₇D₃O and a molecular weight of 173.23 g/mol . This precise isotopic labeling creates a characteristic +3 Da mass shift relative to the unlabeled parent compound, enabling its primary utility as a quantitative internal standard for liquid chromatography-mass spectrometry (LC-MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mechanistic studies .

Why 1-Acetylnaphthalene-d3 Cannot Be Interchanged with Other Naphthalene Analogs or Unlabeled Material in Quantitative Assays


Substituting 1-acetylnaphthalene-d3 with its unlabeled counterpart, positional isomers, or other deuterated analogs fundamentally compromises the integrity of quantitative analytical workflows. The unlabeled compound (1-acetylnaphthalene, 170.21 g/mol) is indistinguishable from endogenous analyte in MS, precluding its use as an internal standard for accurate correction of extraction efficiency, ionization suppression, and instrument variability [1]. Positional isomers like 2-acetylnaphthalene possess different physicochemical properties and chromatographic behavior, leading to inaccurate recovery and quantification when used as a surrogate standard [2]. Even among isotopologues, the specific +3 Da mass shift of 1-acetylnaphthalene-d3 is critical; analogs with different deuteration patterns (e.g., -d7) exhibit distinct isotopic distributions and ion suppression characteristics, requiring separate validation and precluding simple method transfer [3]. The specific isotopic enrichment of the d3 form (≥98% for high-purity sources) ensures minimal spectral overlap and reliable quantitation .

Quantitative Differentiation of 1-Acetylnaphthalene-d3: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Isotopic Enrichment and Chemical Purity: Quantified Advantage Over Unlabeled Material for Internal Standard Accuracy

1-Acetylnaphthalene-d3 from reputable vendors offers high isotopic enrichment (≥98 atom % D, with some sources reporting 99 atom % D) and chemical purity (≥98%). This ensures minimal interference from unlabeled or partially labeled isotopologues during MS analysis, which is critical for accurate isotope dilution quantification. In contrast, the unlabeled 1-acetylnaphthalene (170.21 g/mol) cannot provide any mass spectral differentiation from the target analyte, precluding its use as an internal standard and resulting in significantly lower quantitative accuracy due to uncorrected matrix effects and extraction variability [1].

Isotope Dilution Mass Spectrometry Quantitative Analysis LC-MS/MS

Mass Spectrometric Differentiation: Quantified Mass Shift Enables Definitive Quantitation in Complex Matrices

The precise +3 Da mass shift of 1-acetylnaphthalene-d3 (exact mass 173.091 Da) relative to the unlabeled parent (170.073 Da) provides unambiguous separation in mass spectrometry. This defined difference allows for the selection of distinct MS/MS transitions (e.g., m/z 173.1 → 155.1 for d3, vs m/z 170.1 → 155.1 for unlabeled) with minimal isotopic cross-contamination. In contrast, alternative internal standards such as 2-acetylnaphthalene (170.21 g/mol, m/z 170.1) or 1-acetylnaphthalene-13C2 (approximately +2 Da) may co-elute or exhibit significant isotopic overlap with the target analyte, reducing assay specificity and increasing the risk of ion suppression artifacts [1][2].

Isotope Dilution Internal Standard LC-MS

Chromatographic Co-Elution and Recovery: Deuterium Isotope Effects on LC Behavior for Method Validation

While deuterated internal standards generally exhibit near-identical chromatographic retention to their unlabeled counterparts, subtle deuterium isotope effects can cause slight shifts in retention time (typically <0.1 min under reversed-phase conditions). For 1-acetylnaphthalene-d3, the specific location of deuteration on the acetyl methyl group minimizes steric and electronic perturbation of the naphthalene ring, resulting in co-elution profiles that are virtually indistinguishable from 1-acetylnaphthalene. This ensures optimal correction for matrix-induced ion suppression across the entire elution peak [1]. In contrast, a structural isomer like 2-acetylnaphthalene exhibits a different retention time (ΔRT > 2 min on a typical C18 column) and distinct matrix effect profiles, making it an unsuitable and unreliable internal standard for quantitative LC-MS assays [2].

Isotope Dilution LC-MS Matrix Effect Correction Analytical Method Validation

Biocatalytic Process Development: Quantified Enzyme Activity Enhancement for Chiral Amine Synthesis

In a directed evolution study of ω-amine transaminase (ω-ATA) from *Aspergillus terreus* (AtATA), the engineered variant M14C3-V5 demonstrated a 3.4-fold increase in catalytic activity toward 1-acetylnaphthalene compared to the parent enzyme M14C3. This variant also exhibited enhanced thermostability, achieving 71.8% conversion of 50 mM 1-acetylnaphthalene to (R)-(+)-1-(1-naphthyl)ethylamine [(R)-NEA], a key intermediate for the calcimimetic drug cinacalcet hydrochloride [1]. While this study used the unlabeled substrate, the findings directly establish 1-acetylnaphthalene as a critical substrate scaffold for biocatalytic process optimization. The availability of 1-acetylnaphthalene-d3 is essential for precise kinetic isotope effect (KIE) studies and for tracing the metabolic fate of this substrate in subsequent in vitro and in vivo biotransformation experiments, which is not possible with the unlabeled compound [2].

Biocatalysis Enzyme Engineering Chiral Amine Synthesis

Structural and Mechanistic NMR Studies: Defined Deuteration for 13C Signal Assignment and Conformational Analysis

The specific deuteration of the acetyl methyl group in 1-acetylnaphthalene-d3 provides a unique tool for 13C NMR spectral assignment and conformational studies of substituted naphthalenes. Early work by Seita et al. demonstrated that selectively deuterated derivatives are essential for the complete and unambiguous assignment of 13C signals in acetylnaphthalenes and naphthaldehydes, allowing deduction of the dominant conformations of substituents from 13C chemical shifts [1]. In contrast, unlabeled 1-acetylnaphthalene yields complex, overlapping 13C NMR spectra where assignments rely on less definitive empirical correlations. Furthermore, the 1-acetyl substitution pattern (as in the target compound) yields distinct 13C shift patterns compared to the 2-acetyl isomer, which is critical for differentiating these isomers in reaction mixtures or natural product extracts [1].

NMR Spectroscopy Isotopic Labeling Structural Elucidation

Procurement-Critical Application Scenarios for 1-Acetylnaphthalene-d3 Based on Verified Quantitative Evidence


Validated LC-MS/MS Quantification of 1-Acetylnaphthalene and its Metabolites in Biological Matrices (e.g., Plasma, Urine, Microsomal Incubations)

1-Acetylnaphthalene-d3 is the definitive internal standard for isotope dilution LC-MS/MS assays. Its +3 Da mass shift and chromatographic co-elution (ΔRT < 0.1 min) ensure precise correction for matrix effects and extraction variability, enabling accurate quantification of 1-acetylnaphthalene down to sub-ng/mL levels. This is essential for generating reliable pharmacokinetic profiles in drug development or for environmental biomonitoring studies [1].

Kinetic Isotope Effect (KIE) Studies for Enzymatic Biotransformation of 1-Acetylnaphthalene to (R)-NEA

Given the demonstrated 3.4-fold activity enhancement of engineered ω-ATA variants toward 1-acetylnaphthalene, 1-acetylnaphthalene-d3 is the required substrate for determining the intrinsic kinetic isotope effect (KIE) on this reaction. These KIE data are critical for elucidating the rate-limiting step (e.g., C-H vs. C-D bond cleavage) and for providing mechanistic insights that guide further rounds of protein engineering to optimize the industrial biocatalytic synthesis of the cinacalcet intermediate (R)-NEA [2].

Unambiguous 13C NMR Spectral Assignment in Structural Elucidation of Naphthalene Derivatives

For chemists synthesizing novel naphthalene-based compounds or analyzing complex natural product extracts, 1-acetylnaphthalene-d3 provides a gold-standard method for assigning 13C NMR signals. The specific deuteration pattern allows definitive identification of the acetyl-substituted carbon and the neighboring ring carbons through characteristic isotope-induced chemical shift changes and reduced coupling complexity, eliminating the ambiguity inherent in unlabeled analogs or isomeric mixtures [3].

Investigating the Impact of Deuteration on Pharmacokinetic and Metabolic Profiles

As highlighted by Russak et al., deuteration can significantly alter drug metabolism (e.g., via the kinetic isotope effect on cytochrome P450 enzymes). 1-Acetylnaphthalene-d3 serves as an ideal model compound to investigate the metabolic fate and pharmacokinetic consequences of selective deuteration in a simple aromatic ketone scaffold. Direct comparative studies between the d3 and unlabeled compounds can quantify the magnitude of any metabolic switching or half-life extension, providing foundational data for deuterated drug design strategies [4].

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